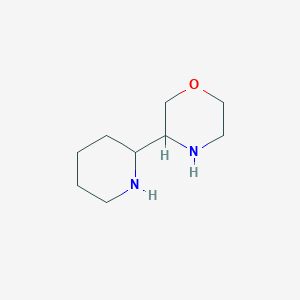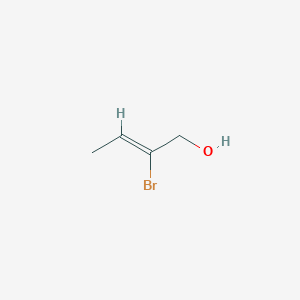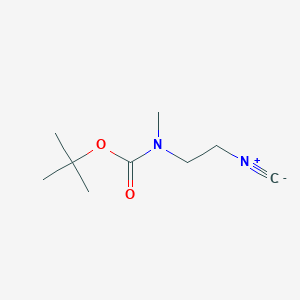
(4-Bromo-1,1-difluorobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1,1-difluorobutyl)benzene is an organic compound that features a benzene ring substituted with a 4-bromo-1,1-difluorobutyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,1-difluorobutyl)benzene typically involves the bromination of a suitable precursor, such as 1,1-difluorobutylbenzene. The reaction is carried out using bromine in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1,1-difluorobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as phenols, ethers, or amines.
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
(4-Bromo-1,1-difluorobutyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1,1-difluorobutyl)benzene involves its interaction with electrophiles and nucleophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The difluorobutyl group can influence the reactivity and stability of the compound through inductive and steric effects .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler analog with a single bromine atom on the benzene ring.
1,1-Difluorobutylbenzene: Lacks the bromine substituent but contains the difluorobutyl group.
4-Bromo-1,1-difluoroethylbenzene: Similar structure but with a shorter alkyl chain
Uniqueness
(4-Bromo-1,1-difluorobutyl)benzene is unique due to the presence of both bromine and difluorobutyl groups, which impart distinct reactivity and physical properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C10H11BrF2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
(4-bromo-1,1-difluorobutyl)benzene |
InChI |
InChI=1S/C10H11BrF2/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
ZUCAYUMQSUNNII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCBr)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
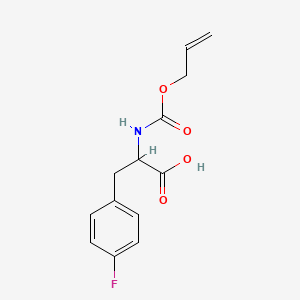
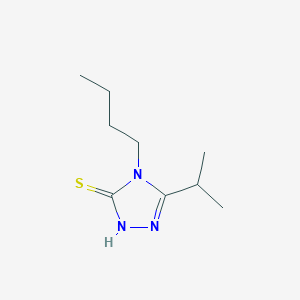
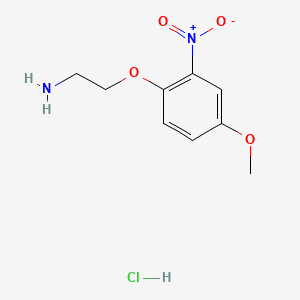
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![[5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
